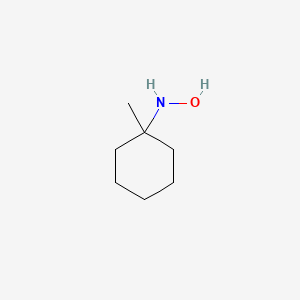

N-(1-methylcyclohexyl)hydroxylamine

Description

N-(1-Methylcyclohexyl)hydroxylamine is a hydroxylamine derivative featuring a methyl-substituted cyclohexyl group attached to the hydroxylamine (-NHOH) functional group. Its molecular formula is C₇H₁₅NO, with a molecular weight of 129.20 g/mol (calculated from the parent structure). For example, a 64% yield of 3b was achieved using 1-methyl-1-cyclohexanecarboxylic acid as a starting material, followed by column chromatography purification .

The compound’s cyclohexyl backbone confers steric bulk, influencing its reactivity and solubility, while the hydroxylamine group enables redox activity and participation in biochemical pathways.

Properties

CAS No. |

42066-84-2 |

|---|---|

Molecular Formula |

C7H15NO |

Molecular Weight |

129.20 g/mol |

IUPAC Name |

N-(1-methylcyclohexyl)hydroxylamine |

InChI |

InChI=1S/C7H15NO/c1-7(8-9)5-3-2-4-6-7/h8-9H,2-6H2,1H3 |

InChI Key |

ZWBQVDSMLCAYJD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC1)NO |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Stability: N-(1-Methylcyclohexyl)-N-phenylhydroxylamine exhibits greater stability due to aromatic conjugation, whereas non-aromatic analogs like cyclohexylethylamine are more volatile .

Functional Analogs (Hydroxylamine Derivatives)

Table 2: Functional Comparison of Hydroxylamine Derivatives

Key Observations :

- Metabolic Pathways : N-(2-Methoxyphenyl)hydroxylamine undergoes enzymatic reduction via CYP1A isoforms, whereas N-(1-methylcyclohexyl)hydroxylamine’s metabolic fate remains unstudied but may differ due to steric effects .

- Regulatory Status : Substituted phenethyl-hydroxylamines (e.g., N-(4-sec-butylthio derivatives) are regulated under drug laws, highlighting the pharmacological risks of certain analogs .

Chemical Stability and Reactivity

- Redox Activity : Hydroxylamine derivatives like this compound can participate in redox cycling, similar to N-(2-methoxyphenyl)hydroxylamine, which generates reactive intermediates (e.g., nitroso compounds) .

- Artifact Formation : Hydroxylamine reagents (e.g., in soil extraction) react with carbonyl-containing molecules, forming N/S-containing artifacts. This suggests this compound may similarly interact in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.